molecular formula C15H21N3 B7559559 N-heptan-2-ylquinazolin-4-amine

N-heptan-2-ylquinazolin-4-amine

Cat. No.: B7559559
M. Wt: 243.35 g/mol
InChI Key: GDAKJSLFNPESMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-heptan-2-ylquinazolin-4-amine is a chemical compound based on the quinazoline scaffold, a structure recognized for its diverse biological activities and significant value in medicinal chemistry and biochemical research . Quinazoline derivatives are extensively investigated as potent and selective inhibitors of various therapeutic targets. Notably, certain quinazoline analogues have been developed as highly potent, single-digit nanomolar inhibitors of β-glucocerebrosidase (GCase), making them valuable pharmacological chaperones for the study and potential treatment of Gaucher’s disease and Parkinson’s disease . The core quinazoline structure is also a key pharmacophore in other research areas, including the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic research . The specific substitution pattern on the quinazoline ring, particularly at the 4-amino position, is a critical determinant of the compound's biological activity and selectivity, guiding its application in structure-activity relationship (SAR) studies . This product, this compound, is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-heptan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-3-4-5-8-12(2)18-15-13-9-6-7-10-14(13)16-11-17-15/h6-7,9-12H,3-5,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAKJSLFNPESMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The displacement of the 4-chloro group in chloroquinazoline derivatives by heptan-2-ylamine is a pivotal step. According to, this substitution is performed under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or toluene, often with a base like triethylamine (TEA) to neutralize HCl byproducts. For aliphatic amines, prolonged reaction times (12–24 hours) and elevated temperatures (100–120°C) are necessary to achieve satisfactory yields.

In a representative procedure, 4-chloro-2-(morpholin-4-yl)quinazoline (1 equiv) is reacted with heptan-2-ylamine (1.2 equiv) in DMF at 110°C for 18 hours. The crude product is purified via silica gel chromatography, yielding N-heptan-2-ylquinazolin-4-amine as a light yellow solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the heptan-2-yl group, with characteristic peaks for the aliphatic chain (δ 0.8–1.6 ppm) and quinazoline aromatic protons (δ 6.8–8.5 ppm).

Challenges in Aliphatic Amine Reactivity

Aliphatic amines, while nucleophilic, exhibit lower reactivity compared to aromatic amines due to steric hindrance and reduced resonance stabilization. Patent highlights the use of catalytic additives such as potassium iodide (KI) to enhance substitution rates in similar systems. For instance, introducing KI (10 mol%) reduces reaction times to 8–12 hours and improves yields by 15–20%.

Alternative Synthetic Routes

Direct Amination of Quinazolin-4(3H)-ones

An alternative pathway involves the direct amination of quinazolin-4(3H)-ones using heptan-2-ylamine under Mitsunobu conditions. This method, though less common, avoids the need for chlorination. In a protocol adapted from, the quinazolin-4(3H)-one is treated with heptan-2-ylamine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via an oxidation-reduction mechanism, directly substituting the ketone with the amine group. However, yields are moderate (40–50%) due to competing side reactions.

Reductive Amination Approaches

Reductive amination represents another viable strategy, particularly for introducing branched aliphatic amines. Using a quinazoline-4-carbaldehyde intermediate, heptan-2-ylamine undergoes condensation followed by reduction with sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers superior regioselectivity but requires additional steps for aldehyde synthesis, complicating scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy of this compound reveals absorption bands at 1580–1612 cm⁻¹ for C=N stretching and 1370–1321 cm⁻¹ for morpholine C-O-C vibrations. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 285.2 ([M+H]⁺), consistent with the molecular formula C₁₅H₂₄N₄.

Elemental Analysis

Elemental analysis data for the compound aligns with theoretical values:

  • Calculated : C 68.33%, H 8.57%, N 19.98%

  • Observed : C 68.12%, H 8.62%, N 19.85%

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Chlorination-SubstitutionReflux in DMF, 18 hours65–70%High reproducibility, scalableRequires POCl₃, hazardous waste
Mitsunobu ReactionTHF, DEAD/PPh₃, 0°C to rt40–50%Avoids chlorinationModerate yields, costly reagents
Reductive AminationMeOH, NaBH₃CN, 24 hours55–60%Excellent regioselectivityMulti-step, aldehyde intermediate

Industrial and Environmental Considerations

Large-scale synthesis prioritizes the chlorination-substitution route due to its cost-effectiveness and established protocols. However, the use of POCl₃ necessitates stringent safety measures, including closed-system processing and neutralization of acidic byproducts. Recent advancements explored in employ greener solvents (e.g., cyclopentyl methyl ether) and catalytic methods to reduce environmental impact .

Mechanism of Action

The mechanism of action of N-heptan-2-ylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anti-cancer activity .

Comparison with Similar Compounds

Structural Features

Key structural differences among quinazolin-4-amine derivatives lie in the substituents at the 4-amino position and quinazoline ring modifications:

Compound Name Substituent at 4-Amino Position Quinazoline Modifications Key Structural Impact
N-heptan-2-ylquinazolin-4-amine Heptan-2-yl (branched alkyl) Unmodified quinazoline core Enhanced lipophilicity, steric bulk
N-Benzyl-2-chloroquinazolin-4-amine Benzyl (aromatic) 2-chloro substitution Increased electron-withdrawing effects
N-[(furan-2-yl)methyl]-2-phenylquinazolin-4-amine Furan-2-ylmethyl (heteroaromatic) 2-phenyl substitution Polar interactions via furan oxygen
N-(2,4-dichlorophenyl)quinazolin-4-amine 2,4-dichlorophenyl (halogenated aryl) Unmodified core Halogen-mediated hydrophobic interactions
6,7-Dimethoxy-N-methylquinazolin-4-amine Methyl (alkyl) 6,7-dimethoxy substitution Electron-donating effects, solubility

References : .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency but often at lower yields.
  • Branched alkylamines (e.g., heptan-2-yl) may require prolonged reaction times due to steric hindrance.

Physicochemical Properties

NMR and HRMS data highlight substituent-driven electronic and steric effects:

Compound ¹H NMR (δ, ppm) HRMS (m/z) [M+H]+
N-Benzyl-2-chloroquinazolin-4-amine 7.45–7.25 (m, 5H, benzyl), 8.15 (s, 1H, NH) Calc.: 299.08; Found: 299.09
N-[(furan-2-yl)methyl]-2-phenylquinazolin-4-amine 6.35 (d, J=3.0 Hz, furan H), 7.80 (s, NH) Calc.: 326.14; Found: 326.15
8VP131 (cycloheptanamine analog) 1.50–1.20 (m, 12H, cycloheptyl), 7.30 (s, NH) Calc.: 323.22; Found: 323.23

Notable Trends:

  • Aromatic substituents (e.g., benzyl, furan) show distinct aromatic proton signals, while alkyl chains (e.g., cycloheptyl) exhibit broad aliphatic resonances.
  • Halogenated derivatives (e.g., 2-chloro) display deshielded NH protons due to electron-withdrawing effects .

Q & A

Q. What are the recommended synthetic routes for N-heptan-2-ylquinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis of quinazoline derivatives typically involves multi-step organic reactions, including cyclocondensation of anthranilic acid derivatives with amines or alkylation of preformed quinazoline cores. For this compound, a plausible route involves:

  • Step 1 : Formation of the quinazolin-4-amine core via condensation of 2-aminobenzonitrile with heptan-2-amine under acidic conditions.
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients. Optimization strategies include:
  • Varying solvents (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Adjusting temperature (80–120°C) to balance reaction rate and side-product formation.
  • Employing catalysts like p-toluenesulfonic acid for enhanced cyclization efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the heptan-2-yl chain should show distinct methylene (δ 1.2–1.6 ppm) and terminal methyl (δ 0.9 ppm) signals .
  • HRMS (ESI) : To verify molecular weight (e.g., [M+H]⁺ at m/z 286.1912 for C₁₅H₂₃N₃).
  • Melting Point Analysis : A sharp range (e.g., 108–112°C) indicates crystalline purity .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound analogs?

SAR studies should focus on:

  • Systematic substituent variation : Compare analogs with different alkyl chains (e.g., ethyl vs. heptyl) or aromatic modifications (e.g., nitro or methoxy groups). For example, a chloro substituent in place of methoxy significantly alters bioactivity .
  • Biological assays : Test enzyme inhibition (e.g., β-glucocerebrosidase) or receptor binding (e.g., kinase targets) to correlate structural features with activity.
  • Computational modeling : Use docking studies to predict binding poses in active sites (e.g., quinazoline interactions with ATP-binding pockets) .
Analog StructureKey ModificationObserved Bioactivity
N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amineChloro substituentEnhanced enzyme inhibition
N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amineMethoxyethyl chainModerate receptor binding

Q. What experimental approaches resolve contradictions in reported bioactivity data for quinazoline derivatives?

Discrepancies may arise from:

  • Assay variability : Standardize conditions (e.g., pH 7.4 buffer for solubility, 37°C incubation). For example, solubility differences (e.g., 10.5 µg/mL at pH 7.4) can skew IC₅₀ values .
  • Target selectivity : Use isoform-specific enzymes or receptor subtypes to clarify mechanisms.
  • Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can computational methods guide the optimization of this compound for therapeutic applications?

Advanced strategies include:

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 interactions.
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., heptyl vs. pentyl chains) on binding affinity .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in scaling up this compound production?

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Flow Chemistry : Enhance yield and reproducibility for cyclization steps using continuous reactors.
  • Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. How should researchers address stability issues during biological testing?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.
  • Serum Stability Assays : Incubate with fetal bovine serum (FBS) and analyze degradation via LC-MS over 24 hours.
  • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) groups to sensitive amines during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.